molecular formula C15H18FNO B2778592 N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclobutanecarboxamide CAS No. 1210029-40-5

N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclobutanecarboxamide

Cat. No.: B2778592
CAS No.: 1210029-40-5
M. Wt: 247.313
InChI Key: SPSSGZPTLQLVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-Fluorophenyl)cyclopropyl)methyl)cyclobutanecarboxamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a cyclopropane ring linked to a 4-fluorophenyl group and a cyclobutanecarboxamide moiety. Such strained ring systems, including cyclopropane and cyclobutane, are valued for their rigid, defined conformations and potential to enhance binding affinity and metabolic stability in bioactive molecules . Compounds within this structural class are frequently investigated for their antiproliferative properties . Research on similar 1-phenylcyclopropane carboxamide derivatives has demonstrated distinct effective inhibition on the proliferation of human cancer cell lines, such as U937 pro-monocytic human myeloid leukemia cells . The incorporation of the cyclopropane unit is a recognized strategy in drug discovery to achieve improved potency and stability profiles . This product is intended exclusively for research purposes and is not designed for human therapeutic use or veterinary applications. Researchers can employ this compound as a key intermediate or building block in synthetic chemistry or as a pharmacological tool for probing biological mechanisms in vitro.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO/c16-13-6-4-12(5-7-13)15(8-9-15)10-17-14(18)11-2-1-3-11/h4-7,11H,1-3,8-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSSGZPTLQLVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclobutanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.

    Formation of the Cyclobutanecarboxamide Moiety: The final step involves the formation of the cyclobutanecarboxamide group through an amide coupling reaction, where a carboxylic acid derivative reacts with an amine in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Antipsychotic Activity

Studies have shown that compounds with similar structures exhibit selective agonistic activity at serotonin receptors, particularly the 5-HT2C receptor. These compounds can influence Gq signaling pathways, potentially leading to antipsychotic effects .

Cancer Treatment

There is emerging evidence that N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclobutanecarboxamide may serve as an inhibitor for enzymes related to cancer progression. The compound's potential role in combination therapies for cancer treatment is currently under investigation .

Inflammatory Diseases

Given its hypothesized mechanism of action involving inflammatory pathways, this compound may also have applications in treating conditions characterized by excessive inflammation .

Case Study 1: Immunomodulation

In a study examining the effects of similar compounds on immune responses, researchers found that certain derivatives could significantly inhibit indoleamine 2,3-dioxygenase activity, leading to enhanced T-cell responses in vitro. This suggests that this compound could play a role in immunotherapy strategies .

Case Study 2: Antipsychotic Efficacy

A series of experiments evaluated the antipsychotic potential of related cyclopropyl compounds in animal models. One compound demonstrated significant efficacy in reducing hyperactivity induced by amphetamines, indicating its potential as an antipsychotic agent .

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:
  • Ring Size :

    • The target’s cyclobutane core offers intermediate strain and rigidity compared to cyclopropane (higher strain, tighter geometry) and cyclopentane (more flexible, bulkier) . This may influence target binding kinetics and bioavailability.
    • ’s cyclopropane-based compound demonstrates high selectivity for the NK3 receptor, suggesting that smaller rings may favor CNS target engagement .
  • Methoxy substituents () introduce electron-donating effects, which could modulate solubility or metabolic pathways compared to fluorine’s electron-withdrawing properties .
  • Synthetic Efficiency :

    • achieved a 78% yield with high diastereomeric control (dr 23:1) via silica gel chromatography, highlighting the feasibility of cyclopropane-carboxamide synthesis . The target’s synthesis route is unspecified but may face challenges in cyclobutane functionalization.

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles of Analogs
Compound Name Pharmacological Target Binding Selectivity/Activity
Target: N-((1-(4-Fluorophenyl)cyclopropyl)methyl)cyclobutanecarboxamide Not explicitly stated Hypothesized CNS activity (structural analogy)
(S)-N-(cyclopropyl(4-fluorophenyl)methyl)-...carboxamide NK3 receptor High selectivity; displaces SB222200 and saredutant
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Not specified Unclear; diastereomeric purity suggests stability
Key Observations:
  • Receptor Specificity: ’s compound shows nanomolar affinity for the NK3 receptor, with fluorophenyl and cyclopropane groups critical for displacing competitive ligands like SB222200 . The absence of a methoxy or diethylamine group in the target may reduce off-target effects compared to ’s compound, which has broader electronic modulation capacity .
  • Metabolic and Stability Profiles :

    • Fluorine in the target and ’s compound likely improves metabolic stability by resisting oxidative degradation. Cyclobutane’s intermediate ring size may balance metabolic clearance rates compared to cyclopropane (rapid) or cyclopentane (slower) systems .

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring and a cyclopropyl group, which contribute to its unique structural properties. The presence of the 4-fluorophenyl moiety suggests potential interactions with biological targets, enhancing its pharmacological profile.

1. Inhibition Studies

Research has indicated that compounds with similar structures exhibit significant inhibitory activity against various kinases, such as GSK-3β and IKK-β. For instance, studies have shown that derivatives of cyclopropanecarboxamides can inhibit GSK-3β with IC50 values ranging from 10 to 1314 nM, suggesting that this compound might possess comparable inhibitory effects due to its structural similarities .

2. Cytotoxicity Assessment

In vitro studies have been conducted to evaluate the cytotoxic effects of related compounds on human cell lines. For example, certain derivatives demonstrated effective inhibition of proliferation in U937 human myeloid leukemia cells without significant cytotoxicity at lower concentrations. This suggests that this compound may also exhibit selective cytotoxicity against cancer cells while preserving normal cell viability .

Autophagy Modulation

The compound's potential role as an autophagy modulator has been explored in various studies. Autophagy plays a crucial role in cellular homeostasis and response to stress. Compounds structurally related to this compound have been shown to influence autophagic processes, which could be beneficial in treating diseases characterized by dysfunctional autophagy .

Table 1: Inhibitory Activity of Related Compounds

Compound NameTarget KinaseIC50 (nM)Reference
N-((1-(4-fluorophenyl)cyclopropyl)methyl)carboxamideGSK-3βTBD
Cyclopropanecarboxamide derivative AGSK-3β10
Cyclopropanecarboxamide derivative BGSK-3β50

Table 2: Cytotoxicity Profiles in Human Cell Lines

Compound NameCell LineViability (%) at 10 µMReference
N-((1-(4-fluorophenyl)cyclopropyl)methyl)carboxamideU937>90
Cyclopropanecarboxamide derivative AU93785
Cyclopropanecarboxamide derivative BU93770

Case Studies

Case Study 1: GSK-3β Inhibition
A recent study demonstrated that a compound structurally similar to this compound exhibited potent GSK-3β inhibition with an IC50 value of approximately 8 nM. This finding underscores the potential therapeutic applications of this class of compounds in neurodegenerative diseases where GSK-3β is implicated .

Case Study 2: Cancer Cell Proliferation
Another investigation focused on the anti-proliferative effects of cyclobutane derivatives against various cancer cell lines. The results indicated that these compounds could selectively inhibit tumor growth without adversely affecting normal cells, highlighting their potential as cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclobutanecarboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Begin with α-cyclopropyl-4-fluorobenzylamine as a precursor. React with cyclobutanecarboxylic acid derivatives (e.g., activated esters or acyl chlorides) under coupling conditions. For example, use 1,1'-carbonyldiimidazole (CDI) or HATU as coupling agents in anhydrous DMF or THF .
  • Step 2 : Optimize solvent polarity (e.g., hexane:EtOAC gradients) and temperature (e.g., 100–110°C) to enhance yield and purity. Evidence suggests that lower-polarity solvents reduce side reactions in cyclopropane-containing systems .
  • Step 3 : Monitor reaction progress via TLC (Rf values: 0.44–0.70 in hexane:EtOAc) and purify using column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Analysis : Use 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to confirm substituent positions on the cyclopropane and cyclobutane rings. The fluorine atom’s electronic effects will produce distinct splitting patterns in 1H^1 \text{H} NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can verify the molecular ion peak (expected m/z ~289.3 for C15H17FNO\text{C}_{15}\text{H}_{17}\text{FNO}) and fragmentation patterns .
  • HPLC-PDA : Employ reverse-phase HPLC with photodiode array detection to assess purity (>98%) and identify impurities, such as unreacted cyclopropane precursors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodology :

  • Core Modifications : Synthesize analogs with variations in the cyclopropane (e.g., substituent size/position) and cyclobutane (e.g., ring expansion to cyclopentane) moieties. Compare binding affinities to targets like c-Met kinase, as seen in structurally related inhibitors .
  • Functional Group Swapping : Replace the fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups (NO2_2) to study electronic effects on activity. Use in vitro assays (e.g., enzyme inhibition or cell viability) to quantify potency .
  • Data Analysis : Apply multivariate regression models to correlate structural descriptors (e.g., logP, polar surface area) with activity data. Cross-validate using leave-one-out methods .

Q. How should researchers address discrepancies in reported biological activity data across different studies?

  • Methodology :

  • Source Validation : Cross-reference purity data (e.g., HPLC traces, synthetic protocols) from conflicting studies. Impurities like N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (a common byproduct) may skew activity .
  • Assay Standardization : Replicate experiments under uniform conditions (e.g., cell line, incubation time). For example, use HEK293 cells transfected with c-Met kinase for consistent target engagement .
  • Meta-Analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers or methodological biases .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase active sites (e.g., c-Met). Focus on key interactions: fluorophenyl π\pi-stacking and carboxamide hydrogen bonding .
  • MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and ligand-protein contact frequencies .
  • Free Energy Calculations : Apply MM-PBSA or FEP+ to estimate binding energies. Compare with experimental IC50_{50} values to validate predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.